molecular formula C16H12N6O4S B15015585 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B15015585
M. Wt: 384.4 g/mol
InChI Key: SEMGAZNWASIYPF-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a multi-step process involving the condensation of suitable precursors, such as malononitrile and an aldehyde, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under appropriate conditions.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Attachment of the Methoxy-Nitrophenyl Group: The final step involves the coupling of the intermediate with a methoxy-nitrophenyl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl and nitrophenyl groups.

    Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide

Uniqueness

The presence of the methoxy group in 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide distinguishes it from similar compounds

Properties

Molecular Formula

C16H12N6O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C16H12N6O4S/c1-26-11-2-3-12(13(5-11)22(24)25)20-14(23)8-27-16-10(7-18)4-9(6-17)15(19)21-16/h2-5H,8H2,1H3,(H2,19,21)(H,20,23)

InChI Key

SEMGAZNWASIYPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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